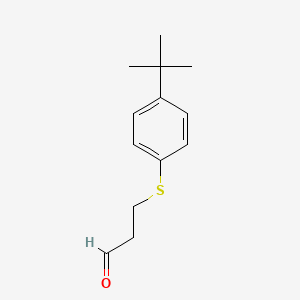
3-((4-(Tert-butyl)phenyl)thio)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Tert-butyl)phenyl)thio)propanal is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a thioether and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Tert-butyl)phenyl)thio)propanal typically involves the reaction of 4-tert-butylbenzenethiol with an appropriate aldehyde precursor. One common method includes the use of acetylacetone and 4-tert-butylbenzenethiol in the presence of a base such as sodium carbonate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere . The reaction mixture is stirred at elevated temperatures, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-(Tert-butyl)phenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 3-((4-(Tert-butyl)phenyl)thio)propanoic acid.
Reduction: 3-((4-(Tert-butyl)phenyl)thio)propanol.
Substitution: Various substituted thioethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((4-(Tert-butyl)phenyl)thio)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism by which 3-((4-(Tert-butyl)phenyl)thio)propanal exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thioether group may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-(Tert-butyl)phenyl)thio)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde.
3-(4-tert-Butylphenyl)propanal: Lacks the thioether group.
3-(4-tert-Butylphenyl)propanoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness
3-((4-(Tert-butyl)phenyl)thio)propanal is unique due to the combination of its thioether and aldehyde functional groups, which provide distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
3-(4-tert-butylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
UYNFRJIGUDETQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


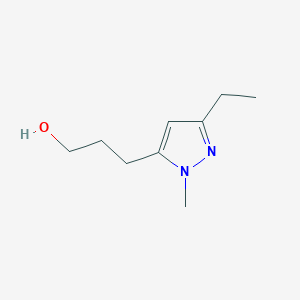
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
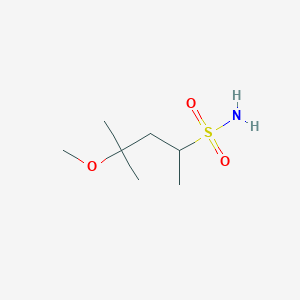

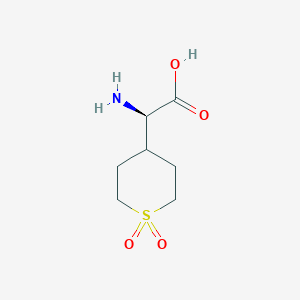
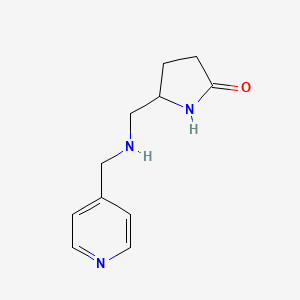
![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)




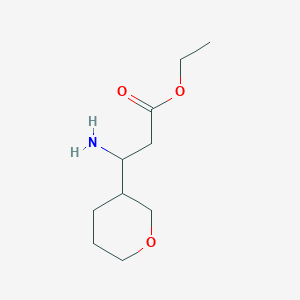
![2a,3,4,8b-tetrahydro-4,4-dimethyl-Naphth[1,2-b]azet-2(1H)-one (ACI)](/img/structure/B13630849.png)
![1-(thian-4-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13630852.png)
